molecular formula C5H11ClN2S B1446234 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride CAS No. 1803593-45-4

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride

Cat. No. B1446234
M. Wt: 166.67 g/mol
InChI Key: JAWPAUUJLPJCHG-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride is a chemical compound with the CAS Number: 1803593-45-4 . It has a molecular weight of 166.67 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N2S.ClH/c1-5(7,3-6)4-8-2;/h4,7H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Arylhydrazononitriles, closely related to 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride, have been utilized for the synthesis of a variety of heterocyclic substances, including indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidines. These compounds demonstrated promising antimicrobial activities against Gram-negative and Gram-positive bacteria, as well as yeast, highlighting their potential as pharmaceutical agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Antibacterial Activity

The derivative 2-[Bis(methylthio)methylene]propanedinitrile, which shares functional group similarities with 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride, has been engaged in the synthesis of thiophenes exhibiting antibacterial properties. This underlines the compound's relevance in developing new antibacterial agents through chemical synthesis (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).

Precursors for Heterocyclic Systems

A review focusing on 2-amino-2alkyl(aryl)propanenitriles illustrates their applications as precursors for synthesizing diverse heterocyclic systems like imidazole derivatives, oxazoles, and isothiazoles. This highlights their utility in organic synthesis, offering pathways to compounds with varied chemical and biological activities (Drabina & Sedlák, 2012).

Microwave-assisted Synthesis

The compound 2-amino-2-methyl-1-propanol, related to 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride, was used under microwave irradiation to efficiently synthesize oxazolines and thiazolines, demonstrating a novel application of N-acylbenzotriazoles. This method emphasizes the role of such amino compounds in facilitating rapid and high-yield syntheses of heterocycles (Katritzky, Cai, Suzuki, & Singh, 2004).

Metal Dithiocarbamate Derivatives

Research on the synthesis and characterization of metal dithiocarbamate derivatives based on an amine containing pyridyl and nitrile groups, similar to 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride, has led to the development of compounds with potential applications in material science and coordination chemistry (Halimehjani, Torabi, Amani, Notash, & Saidi, 2015).

properties

IUPAC Name

2-amino-2-methyl-3-methylsulfanylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.ClH/c1-5(7,3-6)4-8-2;/h4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWPAUUJLPJCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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